4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Overview
Description
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.05 . It is used as an intermediate in the production of pesticides and dyes .
Synthesis Analysis
This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be represented by the SMILES string FC(F)(F)c1cc(ccc1Cl)S(Cl)(=O)=O .Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . The compound has a melting point of 28°C and a boiling point of 131°C at 12 mmHg .Scientific Research Applications
Synthesis of Arylated Thiophenes
The compound is used in the synthesis of β-arylated thiophenes . This process involves palladium-catalyzed desulfitative arylation, which is a key step in creating compounds with potential applications in organic electronics .
Preparation of Pyrrole Derivatives
2,5-diarylated pyrroles: can be synthesized using this sulfonyl chloride. These derivatives are important in medicinal chemistry due to their presence in various pharmacologically active molecules .
Development of Antibacterial Agents
Researchers have utilized 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride in the synthesis of novel 1,2,4-triazole derivatives . These compounds have been evaluated for their antibacterial activity against standard and medical bacteria, showing promise as new antibacterial agents .
Generation of 3,4-Pyridyne Precursors
This chemical serves as a precursor in the synthesis of 3,4-pyridyne , which is an intermediate for constructing complex nitrogen-containing heterocycles. These structures are significant in pharmaceuticals and agrochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biochemical systems .
Mode of Action
The mode of action of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. Sulfonyl chlorides are reactive electrophiles that can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols . This can lead to the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compound can participate in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, leading to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Result of Action
It is known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. For instance, contact with water can lead to the liberation of toxic gas . Furthermore, the compound is classified as a combustible solid, indicating that it can react in certain environmental conditions .
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULGNXFUGLULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381704 | |
Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
CAS RN |
32333-53-2 | |
Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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